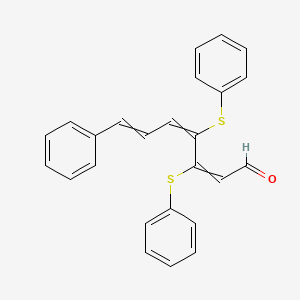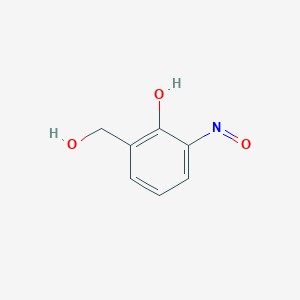
2-(Hydroxymethyl)-6-nitrosophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-6-nitrosophenol is an organic compound that features both hydroxymethyl and nitroso functional groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenol with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine to yield 2-hydroxymethylphenol . The nitroso group can then be introduced through nitration using nitric acid under controlled conditions.
Industrial Production Methods
Industrial production methods for 2-(Hydroxymethyl)-6-nitrosophenol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-6-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-(Formyl)-6-nitrosophenol or 2-(Carboxyl)-6-nitrosophenol.
Reduction: 2-(Hydroxymethyl)-6-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
2-(Hydroxymethyl)-6-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-6-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, potentially affecting cellular processes. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets.
類似化合物との比較
Similar Compounds
2-Hydroxymethylphenol: Lacks the nitroso group, making it less reactive in redox reactions.
6-Nitrosophenol: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
2-(Hydroxymethyl)-4-nitrosophenol: Similar structure but with the nitroso group in a different position, affecting its reactivity and properties.
Uniqueness
2-(Hydroxymethyl)-6-nitrosophenol is unique due to the presence of both hydroxymethyl and nitroso groups on the phenol ring, providing a combination of reactivity and binding properties that are not found in the similar compounds listed above.
特性
CAS番号 |
202754-60-7 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-11)7(5)10/h1-3,9-10H,4H2 |
InChIキー |
YPKCRIONIOAEMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)
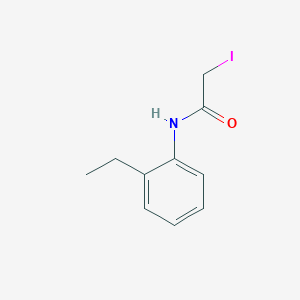
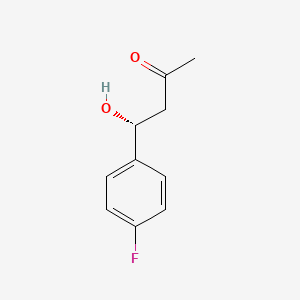
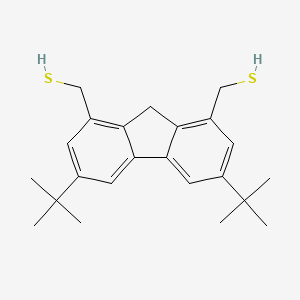
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
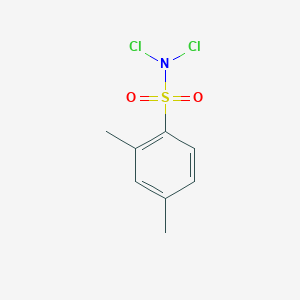
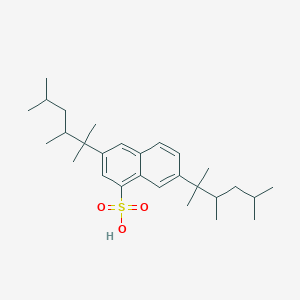
![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
